
3-Hydroxypropyl methacrylate
Overview
Description
3-Hydroxypropyl methacrylate is a functional monomer widely used in the synthesis of various polymers. It is an ester of methacrylic acid and 3-hydroxypropyl alcohol. This compound is known for its high reactivity due to the presence of both hydroxyl and methacrylate groups, making it a valuable component in the production of hydrophilic and hydrophobic polymers.
Preparation Methods
Synthetic Routes and Reaction Conditions: 3-Hydroxypropyl methacrylate can be synthesized through the esterification of methacrylic acid with 3-hydroxypropyl alcohol. The reaction typically involves the use of a catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process. The reaction is carried out under reflux conditions, and the product is purified by distillation.
Industrial Production Methods: In industrial settings, the production of this compound often involves continuous processes to ensure high yield and purity. The esterification reaction is conducted in large reactors with efficient mixing and temperature control. The product is then subjected to vacuum distillation to remove any unreacted starting materials and by-products.
Chemical Reactions Analysis
Polymerization Reactions
3-HPMA undergoes free radical polymerization to form poly(3-hydroxypropyl methacrylate) (P3-HPMA), which is integral to coatings, adhesives, and biomedical materials .
Key Conditions and Catalysts:
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Kinetics : Polymerization rates are influenced by hydroxyl group interactions, which enhance cross-linking density and improve adhesion .
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Inhibitors : Hydroquinone or 4-methoxyphenol (50–5,000 ppm) suppress premature polymerization during storage .
Reaction Parameters:
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Molar Ratio : 0.5–2 mol PO per 1 mol MAA (optimal: 0.8–1.2 mol PO) .
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Temperature : 60–130°C to balance reaction efficiency and side-product suppression .
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Catalysts : Acidic or enzymatic catalysts (not explicitly detailed in sources but inferred from industrial practices).
Michael Addition Reactions
The hydroxyl and methacrylate groups in 3-HPMA participate in Michael addition with amines or thiols, forming branched or cross-linked networks :
Experimental Findings:
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Exothermicity : Reactions are highly exothermic, requiring solvent moderation (e.g., ethanol or tetrahydrofuran) .
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Selectivity : Stoichiometric control yields mono- or bis-adducts (e.g., with ethanolamine or hexanediamine) .
Cross-Linking Reactions
The hydroxyl group facilitates cross-linking in polymer matrices, enhancing mechanical and chemical resistance :
Derivatization Reactions
3-HPMA serves as a precursor for functionalized monomers:
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Glycidyl Methacrylate Synthesis : Reaction with epichlorohydrin yields glycidyl methacrylate, a key monomer for epoxy resins .
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Chlorinated Derivatives : 3-Chloro-2-hydroxypropyl methacrylate (ClHPMA) is synthesized for block copolymer production .
Stability and Reactivity
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Hydrolytic Sensitivity : The ester group undergoes hydrolysis under acidic/basic conditions, affecting long-term storage .
Toxicological Considerations
Scientific Research Applications
Biomedical Applications
1.1 Drug Delivery Systems
HPMA is extensively utilized in the development of drug delivery systems, particularly in polymeric micelles. Research indicates that HPMA-based micelles can encapsulate hydrophobic drugs, enhancing their solubility and bioavailability. For instance, curcumin-loaded HPMA micelles have shown cytotoxic effects against various cancer cell lines, including ovarian and colorectal cancer cells . These micelles facilitate targeted drug delivery, improving therapeutic outcomes while minimizing side effects.
1.2 Tissue Engineering
In tissue engineering, HPMA is incorporated into hydrogels and cryogels to create scaffolds that support cell growth and tissue regeneration. A notable study involved synthesizing a cryogel from HPMA combined with hydroxyapatite nanoparticles aimed at enhancing bone healing in femoral fractures . The biocompatibility and mechanical properties of HPMA make it an ideal candidate for such applications.
Material Science Applications
2.1 Coatings and Adhesives
HPMA is used in formulating coatings and adhesives due to its excellent adhesion properties and chemical resistance. Its incorporation into polymer matrices enhances the durability and performance of coatings, making them suitable for various industrial applications.
2.2 Polymer Blends and Composites
HPMA can be copolymerized with other monomers to create advanced materials with tailored properties. For example, copolymers of HPMA with glycidyl methacrylate have been developed to produce hydrophobic gels that are useful in various applications, including sensors and actuators . This versatility allows for the customization of material properties based on specific application needs.
Chemical Synthesis Applications
3.1 Polymerization Techniques
HPMA serves as a key monomer in various polymerization processes, including free radical polymerization and controlled radical polymerization techniques such as ATRP (Atom Transfer Radical Polymerization). These methods allow for the synthesis of well-defined polymers with controlled molecular weights and architectures .
3.2 Functional Polymers
The ability to functionalize HPMA enables the creation of stimuli-responsive polymers. For instance, polymers derived from HPMA can exhibit changes in solubility or viscosity in response to environmental stimuli such as temperature or pH, making them suitable for applications in smart materials and drug delivery systems .
Case Studies
Mechanism of Action
The mechanism of action of 3-hydroxypropyl methacrylate primarily involves its ability to undergo polymerization and form cross-linked networks. The methacrylate group participates in free radical polymerization, while the hydroxyl group can form hydrogen bonds or react with other functional groups. This dual functionality allows it to create polymers with unique mechanical and chemical properties.
Comparison with Similar Compounds
2-Hydroxypropyl methacrylate: Similar in structure but with the hydroxyl group on the second carbon.
2-Hydroxyethyl methacrylate: Contains a shorter ethyl chain instead of a propyl chain.
Methacrylic acid: The parent compound without the hydroxypropyl group.
Uniqueness: 3-Hydroxypropyl methacrylate is unique due to its combination of hydroxyl and methacrylate groups, which provides both hydrophilic and hydrophobic properties. This makes it highly versatile in various applications, from hydrogels to adhesives.
Biological Activity
3-Hydroxypropyl methacrylate (HPMA) is an important compound in the field of polymer chemistry, particularly due to its biological applications and potential therapeutic uses. This article reviews the biological activity of HPMA, focusing on its synthesis, properties, applications, and relevant case studies.
This compound has the chemical formula and a molar mass of 144.17 g/mol. It is a colorless liquid that readily polymerizes to form various copolymers. The synthesis of HPMA typically involves the esterification of methacrylic acid with 3-hydroxypropanol, often catalyzed by acid catalysts under controlled conditions .
Biological Applications
1. Drug Delivery Systems
HPMA has been extensively studied for its use in drug delivery systems due to its biocompatibility and ability to form hydrogels. These hydrogels can encapsulate drugs and release them in a controlled manner, making HPMA a promising candidate for targeted therapies .
2. Tissue Engineering
In tissue engineering, HPMA-based polymers are used to create scaffolds that support cell growth and tissue regeneration. The hydrophilic nature of HPMA enhances cell adhesion and proliferation, which is critical for successful tissue engineering applications .
3. Antimicrobial Activity
Research indicates that HPMA can be modified to enhance its antimicrobial properties. For instance, the incorporation of silver nanoparticles into HPMA-based polymers has shown significant antibacterial activity against various pathogens, making it suitable for medical device coatings .
Case Studies
Case Study 1: Drug-Loaded Coatings
A study demonstrated that HPMA can be used as a coating for biomedical devices. The drug-loaded HPMA coatings exhibited sustained release profiles and enhanced biocompatibility compared to traditional materials .
Case Study 2: Photocatalytic Applications
HPMA derivatives have been utilized in photocatalytic applications for environmental remediation. For example, TiO2-poly(3-chloro-2-hydroxypropyl methacrylate) composites were developed for the selective adsorption and degradation of dyes in wastewater treatment. The study found that these composites could degrade cationic dyes efficiently under UV light, showcasing the potential of HPMA in environmental applications .
Research Findings
Recent studies have highlighted several key findings regarding the biological activity of this compound:
- Biocompatibility : HPMA shows low cytotoxicity when tested on various cell lines, making it suitable for biomedical applications.
- Controlled Release : The polymeric forms of HPMA can be engineered to provide controlled drug release over extended periods.
- Environmental Impact : Research indicates that HPMA-based materials can effectively adsorb pollutants from water, contributing to environmental sustainability efforts .
Comparative Data Table
Property | Value |
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Chemical Formula | C₇H₁₂O₃ |
Molar Mass | 144.17 g/mol |
Density | 1.027 - 1.030 g/cm³ |
Boiling Point | 240 °C |
Melting Point | -58 °C |
Solubility | Miscible with water |
Toxicological Information | Mild skin irritant |
Q & A
Basic Research Questions
Q. What are the standard synthesis routes for 3-hydroxypropyl methacrylate, and how do reaction conditions influence yield?
- Methodological Answer : The primary synthesis involves the addition of methacrylic acid to propylene oxide or epichlorohydrin under catalytic conditions (e.g., NaOH or pyridine) . For example, reactions with propylene oxide at 80°C under inert atmospheres can yield >90% product, but side reactions (e.g., oligomerization) require careful control of stoichiometry and temperature. Dean-Stark traps may be used to remove low-boiling byproducts . Post-synthesis purification via distillation or chromatography is critical to achieve >98% purity for research applications .
Q. What safety precautions are essential when handling this compound in laboratory settings?
- Methodological Answer : Key precautions include:
- Use of PPE (gloves, goggles, lab coats) to avoid skin/eye contact (classified as Skin Irrit. 1, Skin Sens. 1) .
- Work in well-ventilated areas or fume hoods to prevent inhalation of vapors (flash point: 93°C, closed cup) .
- Storage in sealed containers at 2–8°C, away from oxidizers and ignition sources .
- Immediate rinsing with water for 15+ minutes upon exposure, followed by medical consultation .
Q. How can researchers assess the purity of this compound, and what are common contaminants?
- Methodological Answer : Gas chromatography (GC) or HPLC with UV detection (λ = 210–220 nm) is standard for quantifying residual monomers (e.g., methacrylic acid) and oligomers . For example, USP methods for methacrylate copolymers specify reverse-phase HPLC with methanol/water gradients . FT-IR can confirm hydroxyl group integrity (O–H stretch at ~3400 cm⁻¹), while Karl Fischer titration detects water content (>0.1% may inhibit polymerization) .
Advanced Research Questions
Q. How do polymerization conditions (e.g., initiators, temperature) affect the properties of this compound-based hydrogels?
- Methodological Answer : Radical polymerization using AIBN or UV initiators (e.g., Irgacure 2959) at 60–80°C produces hydrogels with tunable crosslinking. Higher initiator concentrations (1–2 wt%) reduce gelation time but may increase brittleness . Post-polymerization swelling studies in PBS (pH 7.4) reveal equilibrium water content (EWC) values of 60–80%, dependent on crosslinker density (e.g., ethylene glycol dimethacrylate) . Rheological analysis (e.g., storage modulus G’) optimizes mechanical strength for biomedical applications .
Q. What analytical techniques resolve contradictions in reported toxicity data for this compound?
- Methodological Answer : Discrepancies in ecotoxicity (e.g., LC50 for fish: 4.2 mg/L vs. 10 mg/L ) require standardized OECD 203 or 210 tests under controlled pH/temperature. For dermal sensitization (GHS Category 1B vs. unclassified ), murine local lymph node assays (LLNA) quantify EC3 values, with thresholds <10% indicating high potency . High-resolution LC-MS/MS can identify degradation products (e.g., acrylic acid) that contribute to variability in toxicity profiles .
Q. How can researchers mitigate oxygen inhibition during photopolymerization of this compound?
- Methodological Answer : Oxygen scavengers (e.g., ascorbic acid at 0.1–0.5 wt%) or inert gas purging (N₂/Ar) reduce inhibition, improving conversion rates by 20–30% . Two-stage curing (UV followed by thermal post-curing at 50°C) enhances crosslinking density. Real-time FT-NIR spectroscopy monitors C=C bond conversion (peak at 1630 cm⁻¹) to optimize energy dose (e.g., 500–1000 mJ/cm²) .
Q. What methodologies quantify residual monomer release from this compound polymers in biomedical applications?
- Methodological Answer : Accelerated extraction in simulated body fluid (37°C, 7 days) followed by headspace GC-MS detects VOCs (e.g., 2-hydroxypropyl methacrylate) at ppm levels . For in situ monitoring, microdialysis coupled with HPLC quantifies diffusion kinetics in tissue models . ISO 10993-12 guidelines recommend limits <0.1% residual monomer to ensure biocompatibility .
Q. How do environmental factors (pH, UV exposure) influence the degradation of this compound polymers in ecological studies?
- Methodological Answer : Hydrolytic degradation at pH >8 cleaves ester bonds, monitored via GPC (Mn reduction by 30–50% over 30 days) . UV weathering (QUV-A, 340 nm) induces chain scission, analyzed by FT-IR (C=O peak broadening) and tensile testing (50% loss in elongation at break) . OECD 301B biodegradation tests show <10% mineralization in 28 days, indicating persistence in aquatic systems .
Q. Data Contradiction Analysis
Q. Why do conflicting reports exist regarding the flammability classification of this compound?
- Resolution : Discrepancies arise from testing methods (closed vs. open cup) and sample purity. Sigma-Aldrich classifies it as flammable (Category 4, flash point 93°C ), while others omit this due to higher purity grades (>99%) with added stabilizers (e.g., hydroquinone) raising the flash point . Researchers should validate material SDS and conduct closed-cup testing per ASTM D93.
Properties
IUPAC Name |
3-hydroxypropyl 2-methylprop-2-enoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12O3/c1-6(2)7(9)10-5-3-4-8/h8H,1,3-5H2,2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GNSFRPWPOGYVLO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)C(=O)OCCCO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
33594-93-3 | |
Record name | 2-Propenoic acid, 2-methyl-, 3-hydroxypropyl ester, homopolymer | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=33594-93-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID0062630 | |
Record name | 2-Propenoic acid, 2-methyl-, 3-hydroxypropyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0062630 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
144.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2761-09-3 | |
Record name | 3-Hydroxypropyl methacrylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2761-09-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Hydroxypropyl methacrylate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002761093 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Propenoic acid, 2-methyl-, 3-hydroxypropyl ester | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 2-Propenoic acid, 2-methyl-, 3-hydroxypropyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0062630 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-hydroxypropyl methacrylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.570 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 3-HYDROXYPROPYL METHACRYLATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/523A6318HJ | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
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Retrosynthesis Analysis
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